N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
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Description
N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C28H33N5O2 and its molecular weight is 471.605. The purity is usually 95%.
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Scientific Research Applications
NMDA Receptor Antagonism
Compounds derived from 4-benzylpiperidine, including N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, have been identified as potent antagonists of the NR2B subunit-selective NMDA receptor. These derivatives show promise in animal models for hyperalgesia, highlighting their potential therapeutic applications in pain management (Borza et al., 2007).
HIV-1 Reverse Transcriptase Inhibition
N-phenyl piperidine analogs, which include structural elements of this compound, have shown efficacy as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. These compounds exhibit potent activity against both wild-type HIV-1 and resistant mutant viruses (Tang et al., 2010).
CCR5 Antagonism in HIV-1 Inhibition
Incorporating polar groups into the structure of piperidine-4-carboxamide derivatives, which includes this compound, led to the development of TAK-220, a potent CCR5 antagonist with significant anti-HIV-1 activity. This compound inhibits HIV-1 replication in human cells and has shown promise as a clinical candidate for HIV treatment (Imamura et al., 2006).
Histamine H3 Receptor Ligands
Compounds related to this compound have been synthesized and tested for their affinity to human histamine H3 receptors. These compounds exhibit high affinity and receptor subtype selectivity, making them potential candidates for the development of new H3R ligands with promising drug-like properties (Sadek et al., 2014).
Antibacterial Applications
Metal complexes of benzamides, structurally related to this compound, have demonstrated significant antibacterial activity against various bacterial strains. These findings suggest potential applications in developing new antibacterial agents (Khatiwora et al., 2013).
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O2/c34-28(31-24-13-15-32(16-14-24)20-22-7-3-1-4-8-22)23-11-17-33(18-12-23)26-19-27(30-21-29-26)35-25-9-5-2-6-10-25/h1-10,19,21,23-24H,11-18,20H2,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFQEMGHWHYPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)C4=CC(=NC=N4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.